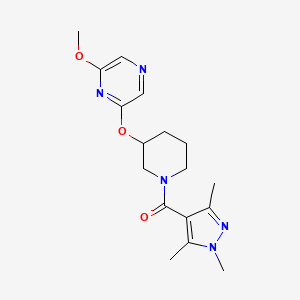

(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Description

(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-11-16(12(2)21(3)20-11)17(23)22-7-5-6-13(10-22)25-15-9-18-8-14(19-15)24-4/h8-9,13H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXVGMPSRZFWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

- Piperidine precursor : 3-Hydroxypiperidine (commercially available or synthesized via reduction of nipecotic acid).

- Pyrazine component : 2-Chloro-6-methoxypyrazine.

Procedure :

Mechanistic Insights

The reaction proceeds via SNAr (nucleophilic aromatic substitution) , where the hydroxyl group of piperidine displaces the chloride on the electron-deficient pyrazine ring. Methoxy groups enhance pyrazine reactivity by electron donation.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl Chloride

Cyclization and Methylation

Conversion to Acid Chloride

- Add SOCl₂ (3.0 eq) to 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid in dichloromethane.

- Reflux for 4 hours, then evaporate excess SOCl₂ under vacuum.

Coupling of Fragments to Form Methanone

Acylation of Piperidine

- Dissolve 3-((6-methoxypyrazin-2-yl)oxy)piperidine (1.0 eq) and pyrazole-4-carbonyl chloride (1.1 eq) in dry dichloromethane.

- Add pyridine (2.0 eq) as a base and stir at room temperature for 6–8 hours.

- Wash with NaHCO₃ solution, dry over MgSO₄, and purify via recrystallization (dichloromethane/methanol).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Byproduct Formation : Competing N-alkylation during ether synthesis mitigated by using excess pyrazine chloride.

- Low Coupling Efficiency : Improved via slow addition of acyl chloride and controlled temperature.

- Purification : Recrystallization in dichloromethane/methanol (1:1) enhances crystal purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions could target the pyrazine or pyrazole rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound may have several applications in scientific research:

Chemistry: Used as a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone would depend on its specific interactions with biological targets. This could involve:

Molecular Targets: Binding to proteins, enzymes, or receptors.

Pathways Involved: Modulating signaling pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

- (3-(4-methoxyphenyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

- (3-(6-chloropyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Uniqueness

The unique combination of functional groups in (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone may confer specific properties such as enhanced binding affinity, selectivity for certain biological targets, or improved stability under various conditions.

Biological Activity

The compound (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

- Piperidine Ring : A saturated six-membered nitrogen-containing ring that enhances the compound's pharmacokinetic properties.

- Methoxypyrazine Moiety : Contributes to the compound's interaction with biological targets.

- Trimethylpyrazole Group : Known for its diverse biological activities, including anti-inflammatory and analgesic effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the methoxypyrazine moiety is thought to enhance this activity by interacting with bacterial enzymes or receptors, potentially inhibiting their function .

2. Anti-inflammatory Effects

Recent research indicates that pyrazole-containing compounds can modulate inflammatory pathways. The trimethylpyrazole group may play a crucial role in inhibiting pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

3. CNS Activity

Compounds with piperidine structures have been associated with central nervous system (CNS) effects. Preliminary studies suggest that this specific compound may influence neurotransmitter systems, which could lead to applications in treating neurological disorders.

The proposed mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The methoxypyrazine moiety may interact with specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or microbial metabolism, contributing to its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Modifications to the methoxy group can significantly affect binding affinity and selectivity towards biological targets.

- The size and electronic properties of substituents on the piperidine ring influence the overall pharmacological profile.

Case Studies

Several case studies have investigated the biological activity of related pyrazole compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives against various bacterial strains. Results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria, suggesting a promising direction for developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that certain pyrazole derivatives could reduce levels of tumor necrosis factor-alpha (TNF-alpha) in macrophages. This finding supports the hypothesis that modifications to the compound can enhance its anti-inflammatory properties .

Q & A

Q. What are the optimal synthetic routes for preparing (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Preparation of the piperidinyl-methoxypyrazine intermediate via nucleophilic substitution (e.g., coupling 6-methoxypyrazin-2-ol with 3-hydroxypiperidine under basic conditions).

- Step 2 : Formation of the methanone linkage using a coupling reagent (e.g., EDCI or DCC) to react the piperidine intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

- Optimization : Key parameters include solvent choice (DMF or acetonitrile for polar aprotic conditions), temperature (reflux in ethanol at 80°C for 2–4 hours), and catalyst use (e.g., DMAP for acyl transfer) .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (DMF-EtOH mixtures) .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the pyrazine, piperidine, and pyrazole moieties. Aromatic proton signals (δ 8.2–8.5 ppm) and methoxy groups (δ 3.9–4.1 ppm) are critical markers .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₅N₅O₃: 394.1864) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water mobile phase (70:30) to assess purity (>95% by UV detection at 254 nm) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL for refinement) can resolve bond lengths and angles in single crystals .

Q. How does the compound’s solubility profile influence its experimental handling in biological assays?

- Methodological Answer :

- Solubility Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for stock solutions |

| Ethanol | ~15 | Limited for aqueous dilution |

| Water | <1 | Requires surfactants (e.g., Tween-80) |

- Practical Tips : Pre-saturate buffers with the compound to avoid precipitation in cell-based assays. Use sonication for 10–15 minutes to enhance dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or HRMS adducts) during characterization?

- Methodological Answer :

- NMR Anomalies : For unexpected splitting, consider dynamic effects (e.g., hindered rotation of the methoxypyrazine group) or trace impurities. Use 2D NMR (COSY, HSQC) to clarify coupling patterns .

- HRMS Adducts : Sodium or potassium adducts ([M+Na]+ or [M+K]+) are common. Compare with theoretical isotopic patterns using tools like mMass. For persistent issues, employ ion-exchange purification .

- Case Study : In triazolopyrimidine analogs, tautomerism can cause spectral discrepancies; DFT calculations (e.g., Gaussian) may predict dominant tautomers .

Q. What experimental design strategies are recommended for structure-activity relationship (SAR) studies targeting pyrazine-pyrazole hybrids?

- Methodological Answer :

- Variable Selection : Systematically modify substituents (e.g., methoxy vs. chloro on pyrazine, methyl vs. ethyl on pyrazole) to probe electronic and steric effects.

- Biological Assays : Use a panel of enzyme inhibition assays (e.g., kinase profiling) and cell viability tests (MTT assay) with IC₅₀ determination.

- Statistical Analysis : Apply ANOVA and Tukey’s post hoc test (via SAS/STAT) to validate significance (p < 0.05) across analogs .

- Example : In triazolopyrimidine derivatives, replacing methoxy with trifluoromethyl enhanced antitumor activity by 3-fold .

Q. What computational methods are effective for predicting metabolic stability and off-target interactions of this compound?

- Methodological Answer :

- Metabolism Prediction : Use SwissADME to identify cytochrome P450 (CYP) substrates. Focus on CYP3A4/2D6 liabilities due to the methoxypyrazine group.

- Docking Studies : AutoDock Vina or Schrödinger Suite for modeling interactions with off-targets (e.g., hERG channel). Prioritize compounds with Glide scores < -7.0 kcal/mol.

- MD Simulations : GROMACS for 100 ns runs to assess binding stability in aqueous environments. Analyze RMSD plots for conformational shifts .

Q. How can reaction mechanisms for unexpected byproducts (e.g., N-oxide formation) be investigated during scale-up synthesis?

- Methodological Answer :

- Byproduct Isolation : Use preparative TLC or HPLC to isolate impurities. Characterize via LC-MS/MS and ¹H NMR.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in ethanol) to trace oxygen sources in N-oxide formation.

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to identify intermediates. Adjust oxidant (e.g., mCPBA vs. H₂O₂) to suppress side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (half-life in rodent plasma), protein binding (equilibrium dialysis), and bioavailability (oral vs. IV administration).

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. For rapid clearance, consider prodrug strategies (e.g., esterification of the methanone group).

- Case Example : Piperazine-containing analogs showed improved brain penetration in murine models due to reduced P-glycoprotein efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.